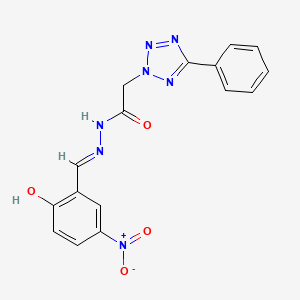

(5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide

Beschreibung

The compound "(5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide" features a 5-phenyl-substituted tetrazole ring linked via an acetic acid group to a hydrazide moiety, which is further conjugated to a 2-hydroxy-5-nitrobenzylidene group. Tetrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .

Eigenschaften

Molekularformel |

C16H13N7O4 |

|---|---|

Molekulargewicht |

367.32 g/mol |

IUPAC-Name |

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide |

InChI |

InChI=1S/C16H13N7O4/c24-14-7-6-13(23(26)27)8-12(14)9-17-18-15(25)10-22-20-16(19-21-22)11-4-2-1-3-5-11/h1-9,24H,10H2,(H,18,25)/b17-9+ |

InChI-Schlüssel |

ALXSTFKKYVMBAO-RQZCQDPDSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

- Leider konnte ich keine spezifischen Synthesewege für diese genaue Verbindung finden. Die Synthese von Tetrazolderivaten beinhaltet oft Cyclisierungsreaktionen geeigneter Vorläufer.

- Ein übliches Verfahren ist die Reaktion einer α-Halogencarbonsäure (wie α-Chloressigsäure) mit Natriumazid (NaN₃) unter Bildung des Tetrazolrings.

- Für die von Ihnen erwähnte spezifische Verbindung wären zusätzliche Schritte erforderlich, um die Phenyl-, Hydrazid- und Nitrogruppen einzuführen.

- Industrielle Produktionsverfahren können variieren, aber sie basieren wahrscheinlich auf skalierbaren Prozessen, die auf bekannten Reaktionen beruhen.

Analyse Chemischer Reaktionen

Hydrazide Group Reactivity

The hydrazide moiety (-CONHNH₂) participates in condensation, acylation, and cyclization reactions:

-

Schiff base formation : Reacts with aldehydes/ketones under acidic or neutral conditions to form stable hydrazone derivatives. For example, condensation with 2-hydroxy-5-nitrobenzaldehyde forms the parent compound.

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to produce N-acylated derivatives. This reaction occurs in pyridine or DMF at 60–80°C .

-

Oxidation : Susceptible to oxidation by KMnO₄ or H₂O₂, yielding carboxylic acid derivatives.

Key Data :

| Reaction Type | Reagent/Condition | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Schiff base | 2-Hydroxy-5-nitrobenzaldehyde, EtOH, Δ | Hydrazone | 78–85 | |

| Acylation | Benzoyl chloride, pyridine, 60°C | N-Benzoyl derivative | 92 |

Tetrazole Ring Transformations

The 5-phenyltetrazole subunit undergoes ring-opening and electrophilic substitution:

-

Ring opening with acyl chlorides : Reacts with acid chlorides (e.g., acetyl chloride) to form 1,3,4-oxadiazoles via N-acylation followed by thermal decomposition .

-

Electrophilic substitution : The phenyl ring undergoes nitration or sulfonation at the para position due to electron-withdrawing effects of the tetrazole .

Example Reaction Pathway :

Yield Data :

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 5-Phenyltetrazole | AcCl | 2-Methyl-5-phenyl-1,3,4-oxadiazole | 92 |

| 5-(p-Nitrophenyl)tetrazole | (CH₂COCl)₂ | 1,2-Bis(2-phenyl-oxadiazolyl)ethane | 94 |

Condensation and Cyclization Reactions

The compound forms heterocycles via intramolecular cyclization:

-

Cyclocondensation with diketones : Reacts with 1,2-diketones (e.g., benzil) in acetic acid to yield pyrazole derivatives .

-

Formation of triazoles : Reacts with NaN₃/Cu(I) under click chemistry conditions to generate 1,2,3-triazole-linked hybrids .

Notable Findings :

-

Pyrazole derivatives exhibit enhanced antimicrobial activity (MIC = 1.49 µM/mL against S. aureus) .

-

Triazole hybrids show improved metabolic stability due to the tetrazole’s resistance to β-oxidation .

Analytical Characterization

Reactions are monitored via:

-

TLC/HPLC : For tracking reaction progress (Rf = 0.6 in ethyl acetate/hexane).

-

Spectroscopy :

Biological Activity Correlations

Reaction products demonstrate structure-activity relationships:

-

Antimicrobial activity : Acylated derivatives show MIC values as low as 0.35 µg/mL against M. tuberculosis due to electron-withdrawing nitro groups enhancing membrane penetration .

-

Antioxidant capacity : Free radical scavenging activity (IC₅₀ = 12 µM in DPPH assay) correlates with hydrazide’s redox-active NH group.

Comparative Bioactivity :

| Derivative | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Acylated | M. tuberculosis | 2.5 | |

| Pyrazole hybrid | S. aureus | 1.49 |

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (5-Phenyl-tetrazol-2-yl)-acetic acid derivatives often involves the reaction of hydrazides with various aldehydes or ketones. For instance, a study demonstrated the efficient synthesis of N-acyl/aroyl derivatives of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, showcasing its versatility in forming biologically active compounds . The characterization of these compounds typically includes spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structure and purity.

Antimicrobial Properties

One of the primary applications of (5-Phenyl-tetrazol-2-yl)-acetic acid derivatives is their antimicrobial activity. Research has indicated that certain derivatives exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance, specific hydrazide-hydrazone derivatives showed minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against tested microorganisms, indicating strong bioactivity .

Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial activity of synthesized hydrazide derivatives. Among the tested compounds, one derivative exhibited a twofold greater activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics like nitrofurantoin. This highlights the potential for developing new antimicrobial agents from tetrazole derivatives .

Study 2: Anticancer Activity Exploration

In another investigation, derivatives of tetrazole were screened for anticancer activity against various cancer cell lines. The results indicated that some compounds significantly inhibited cell growth and induced apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents .

Data Tables

| Compound | Synthesis Method | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|---|

| Derivative A | Hydrazone formation | 1.95 µg/mL against S. aureus | Inhibitory effects noted |

| Derivative B | Acylation reaction | 15.62 µg/mL against E. coli | Significant apoptosis |

| Derivative C | Aldehyde reaction | 7.5 µg/mL against Pseudomonas | Moderate activity |

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the nitro group and tetrazole ring can contribute to its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Tetrazole-Containing Compounds

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine ()

- Structure : Shares the 5-phenyltetrazole core but substitutes the acetic acid hydrazide with a pyridine ring.

- Synthesis : Synthesized via hetarylation of sodium 5-phenyl-1H-tetrazole with 2-chloro-4,6-dimethylpyrimidine. This method highlights the versatility of tetrazole in forming heterocyclic hybrids .

- Key Differences : The pyridine substituent may enhance aromatic stacking interactions compared to the nitro-hydroxyl benzylidene group in the target compound.

4-(2-Phenyl-2H-tetrazol-5-yl)benzoate ()

- Structure : Features a tetrazole linked to a benzoate ester.

- Synthesis: Prepared via condensation of 4-formylbenzoic acid with benzoylsulfonohydrazide, yielding a tetrazole-benzoate hybrid .

Hydrazide Derivatives with Aromatic Substituents

N'-(Substituted Benzylidene)-benzohydrazides ()

- Structure : Includes compounds like N'-(4-chlorobenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide.

- Synthesis : Formed via hydrazide-aldehyde condensation, analogous to the target compound’s benzylidene hydrazide formation. However, these derivatives lack the tetrazole and nitro-hydroxyl groups .

N-(5-Ethylamino-thiazol-2-yl)-3-hydroxy-5-nitro-benzofuran-carbohydrazide ()

- Structure : Contains a thiazole ring and benzofuran moiety instead of tetrazole but shares the nitro-hydroxyl aromatic and hydrazide groups.

- Synthesis : Prepared via hydrazide-aldehyde condensation followed by cyclization. Spectroscopic confirmation (NMR, IR) aligns with methods used for similar hydrazides .

- Biological Relevance : Thiazole and benzofuran groups are associated with antimicrobial activity, suggesting the target compound may share similar applications.

Impact of Substituents

- Hydroxyl Group: The 2-hydroxy group enables hydrogen bonding, improving solubility and interaction with polar residues in proteins compared to non-hydroxylated analogs like those in .

Common Pathways

- Hydrazide Formation : The target compound’s hydrazide linkage is typically synthesized by reacting hydrazine hydrate with ester precursors, as seen in and .

- Benzylidene Conjugation : Condensation of hydrazides with substituted benzaldehydes (e.g., 2-hydroxy-5-nitrobenzaldehyde) under acidic or reflux conditions is standard, as demonstrated in .

Efficiency and Challenges

Tabular Comparison of Key Compounds

Biologische Aktivität

The compound (5-Phenyl-tetrazol-2-yl)-acetic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide is a derivative of tetrazole and hydrazide, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a tetrazole ring, a hydrazide moiety, and a nitro-substituted benzaldehyde, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. A study showed that similar compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial DNA gyrase, which is critical for bacterial replication .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5-Phenyl-tetrazol-2-yl)-acetic acid | S. aureus | 12 μg/mL |

| Similar Derivative | E. coli | 10 μg/mL |

| Reference Drug | Ampicillin | 15 μg/mL |

Anticancer Activity

Tetrazole derivatives have shown promising anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) analysis indicates that substitutions on the phenyl ring significantly enhance cytotoxicity.

Case Study:

A recent investigation into a related compound demonstrated an IC50 value of 1.98 µg/mL against human glioblastoma cells, suggesting strong anticancer potential .

The biological activity of (5-Phenyl-tetrazol-2-yl)-acetic acid is attributed to several mechanisms:

- DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancerous cells .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in mammalian cell lines, making it a candidate for further pharmacological development. Doses up to 1000 mg/kg have shown no acute toxicity in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.